Sodium glycolate
Overview
Description
Sodium glycolate is a sodium salt of glycolic acid, which is not directly discussed in the provided papers. However, sodium glycolate-related compounds, such as sodium titanium tris(glycolate) and sodium starch glycolate (SSG), are mentioned. These compounds are derivatives of sodium glycolate and are used in various applications, including catalysis and pharmaceuticals .
Synthesis Analysis
The synthesis of sodium glycolate derivatives is described in several papers. Sodium titanium tris(glycolate) is synthesized for use as a catalyst in the chemical recycling of poly(ethylene terephthalate) (PET) . Similarly, sodium starch glycolate is produced by the chemical modification of starch, which involves carboxymethylation to enhance hydrophilicity and cross-linking to reduce solubility . The synthesis of sodium tris(glycozirconate) and cerium glycolate through a low-cost route using ethylene glycol and base catalysts is also reported .
Molecular Structure Analysis
The molecular structure of sodium glycolate derivatives is characterized using various analytical techniques. For instance, sodium titanium tris(glycolate) is investigated using infrared spectroscopy to propose a mechanism for the glycolysis of PET . The structure of sodium tris(glycozirconate) and cerium glycolate is studied using FTIR, NMR, and mass spectroscopy . The molecular structure of sodium starch glycolate is not directly analyzed, but its chemical composition is studied using SEM, EDX, TOF-SIMS, and NMR .
Chemical Reactions Analysis
Sodium glycolate derivatives participate in various chemical reactions. Sodium titanium tris(glycolate) acts as a catalyst in the glycolysis and repolycondensation of PET . Sodium starch glycolate is used as a super-disintegrant in pharmaceutical formulations, where its functionality is influenced by its chemical modification . The sodium tris(glycozirconate) and cerium glycolate complexes are precursors for the synthesis of sodium zirconium oxide and ceria materials, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium glycolate derivatives are crucial for their applications. The internal and surface chemical compositions of sodium starch glycolate affect its functionality as a disintegrant . The physicochemical properties of aqueous sodium glycinate solution, which is related to sodium glycolate, are measured to understand its suitability as an absorbent for carbon dioxide removal . The thermal stability and decomposition processes of sodium tris(glycozirconate) and cerium glycolate are studied through pyrolysis .
Scientific Research Applications
Developmental Toxicity Studies
Sodium glycolate has been utilized in developmental toxicity studies. Carney et al. (1999) investigated the roles of glycolic acid and metabolic acidosis in developmental toxicity in rats. They found that sodium glycolate could cause developmental effects in the absence of metabolic acidosis, suggesting its role as a developmental toxicant for ethylene glycol (Carney et al., 1999).
Biochemical Studies
Sodium glycolate has been used in studies examining its effect on biochemical processes. Talwar et al. (1985) demonstrated that sodium glycolate led to significant changes in oxalate and taurine excretion, affecting liver protein content and enzyme levels (Talwar et al., 1985). Another study by Murthy et al. (1983) showed that sodium glycolate feeding increased activities of certain enzymes in the liver and kidney, influencing oxalate biosynthesis (Murthy et al., 1983).
Absorption Studies
The absorption of sodium glycolate in the rat intestine was studied by Talwar et al. (1984), revealing insights into its uptake and interaction with various agents (Talwar et al., 1984).
Waste Processing and Evaporation Studies
Martino (2014) explored the impact of sodium glycolate on waste processing and evaporation in high-level waste systems, providing insights into its environmental and industrial applications (Martino, 2014).
Pharmaceutical Applications
Sodium starch glycolate, a derivative of sodium glycolate, is extensively used as a superdisintegrant in pharmaceutical formulations. Studies like those by Manzoor (2021) and others have delved into its role in enhancing drug disintegration and dissolution, contributing to the field of drug development and formulation (Manzoor, 2021).
Toxicity Evaluation
Sodium glycolate has also been evaluated for its toxicity in various contexts. Studies like Tyl et al. (2003) assessed the developmental toxicity of sodium thioglycolate, a related compound, providing valuable data on its safety profile (Tyl et al., 2003).
Future Directions
properties
IUPAC Name |
sodium;2-hydroxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3.Na/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILMUCRZVVVJCA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79-14-1 (Parent) | |
Record name | Sodium glycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047153 | |
Record name | Glycolic acid sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, White lumpy powder; [Alfa Aesar MSDS] | |
Record name | Acetic acid, 2-hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium glycolate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17581 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium glycolate | |
CAS RN |
2836-32-0 | |
Record name | Sodium glycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-hydroxy-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycolic acid sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium glycollate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM GLYCOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B75E535IMI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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